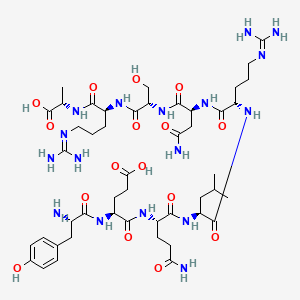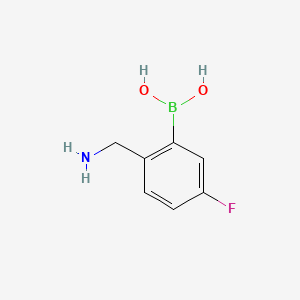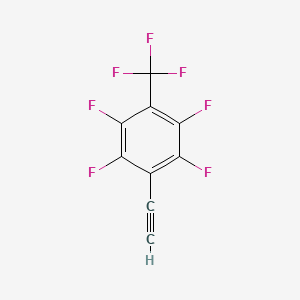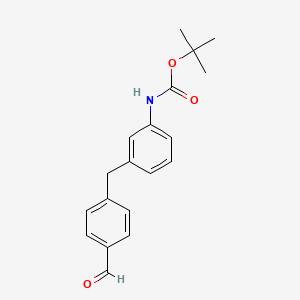
tert-Butyl (3-(4-formylbenzyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylethyl N-[3-[(4-formylphenyl)methyl]phenyl]carbamate is an organic compound with the molecular formula C13H17NO3. It is a carbamate derivative, which is a category of organic compounds with the general formula R2NC(O)OR and structure >N−C(=O)−O−. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-[3-[(4-formylphenyl)methyl]phenyl]carbamate typically involves the reaction of 4-formylphenylmethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually involve room temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylethyl N-[3-[(4-formylphenyl)methyl]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 1,1-Dimethylethyl N-[3-[(4-carboxyphenyl)methyl]phenyl]carbamate.
Reduction: 1,1-Dimethylethyl N-[3-[(4-hydroxyphenyl)methyl]phenyl]carbamate.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,1-Dimethylethyl N-[3-[(4-formylphenyl)methyl]phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dimethylethyl N-[3-[(4-formylphenyl)methyl]phenyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carbamate moiety can also interact with biological membranes, affecting their permeability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formylphenyl N-phenylcarbamate: Similar structure but lacks the tert-butyl group.
4-Formylphenyl N-methylcarbamate: Similar structure but has a methyl group instead of the phenyl group.
4-Formylphenyl N-ethylcarbamate: Similar structure but has an ethyl group instead of the phenyl group.
Uniqueness
1,1-Dimethylethyl N-[3-[(4-formylphenyl)methyl]phenyl]carbamate is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the compound’s reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where such properties are desired .
Propriétés
Formule moléculaire |
C19H21NO3 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
tert-butyl N-[3-[(4-formylphenyl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)23-18(22)20-17-6-4-5-16(12-17)11-14-7-9-15(13-21)10-8-14/h4-10,12-13H,11H2,1-3H3,(H,20,22) |
Clé InChI |
UZKWTNSUXJOKBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



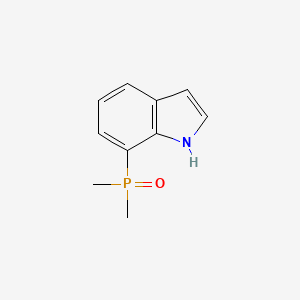
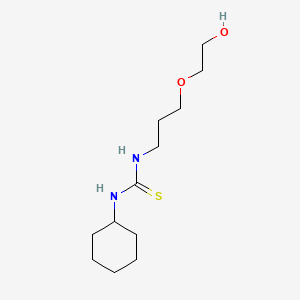
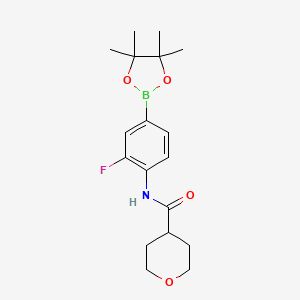
![4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923182.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B13923188.png)

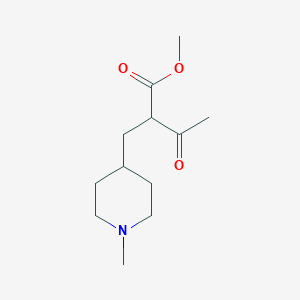

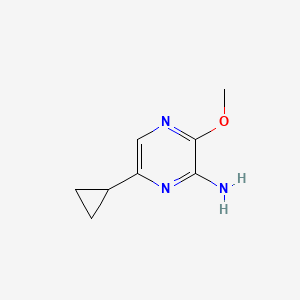
![[4-(2-Trimethylsilyl-ethoxymethoxy)-naphthalen-2-yl]-methanol](/img/structure/B13923220.png)
